molecular formula C13H14O3 B15058840 Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate

Cat. No.: B15058840
M. Wt: 218.25 g/mol
InChI Key: NLIBFZCVZPYABU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate typically involves the construction of the benzofuran ring followed by the introduction of the ester group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may utilize catalytic processes to enhance yield and selectivity .

Chemical Reactions Analysis

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular pathways critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Methyl 5-ethyl-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl 5-ethyl-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C13H14O3/c1-4-9-5-6-11-10(7-9)8(2)12(16-11)13(14)15-3/h5-7H,4H2,1-3H3

InChI Key

NLIBFZCVZPYABU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC

Origin of Product

United States

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